molecular formula C22H18N4OS2 B481995 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 381171-66-0

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B481995
CAS No.: 381171-66-0
M. Wt: 418.5g/mol
InChI Key: ZOEVYBBPQYTMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a recognized and potent small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (Pim) family of kinases. The Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors [https://pubmed.ncbi.nlm.nih.gov/19707539/]. This compound exerts its effects by competitively binding to the ATP-binding pocket of Pim kinases, thereby inhibiting their phosphorylation activity and downstream signaling. A primary research application of this inhibitor is in the investigation of oncogenic signaling pathways, particularly those driven by Pim kinase activity. Researchers utilize it to elucidate the role of Pim kinases in promoting tumor cell survival and resistance to apoptosis, as well as to study its synergistic effects with other chemotherapeutic agents [https://www.rcsb.org/structure/4DTK]. Its value extends to preclinical studies exploring targeted cancer therapies, where it serves as a critical tool for validating Pim kinases as a therapeutic target in diseases such as leukemia, lymphoma, and multiple myeloma. Furthermore, its research use provides fundamental insights into mechanisms of cell cycle progression and the development of treatment resistance, making it a valuable compound for advancing molecular oncology and drug discovery programs.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS2/c1-13-14(2)29-20-19(13)21(27)26(15-8-4-3-5-9-15)22(25-20)28-12-18-23-16-10-6-7-11-17(16)24-18/h3-11H,12H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEVYBBPQYTMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolate Displacement of Halogenated Intermediates

A halogen (e.g., Cl or Br) at the 2-position of the thienopyrimidinone core reacts with benzimidazole-2-methanethiol under basic conditions.

Representative Procedure :

  • Substrate : 2-Chloro-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

  • Nucleophile : Benzimidazole-2-methanethiol (1.5 equivalents)

  • Base : K₂CO₃ (3.0 equivalents)

  • Solvent : DMF, 25–30°C, 12 hours

  • Yield : 60–68%

Oxidative Coupling Using Sulfur Transfer Agents

Alternative methods employ sulfur transfer reagents like Lawesson’s reagent or thiourea derivatives to directly install the sulfanyl group. For example, benzimidazole-2-methanol is converted to its thiol derivative in situ, which subsequently reacts with the pyrimidinone core.

Key Parameters :

  • Thiol Source : Benzimidazole-2-methanethiol (generated via reduction of disulfides)

  • Oxidant : m-Chloroperbenzoic acid (mCPBA) for disulfide formation

  • Solvent : Dichloromethane or ethyl acetate

  • Yield : 55–62%

Analytical Characterization and Optimization

Critical quality control steps include HPLC purity analysis, NMR spectroscopy, and mass spectrometry. For instance:

Table 1: Analytical Data for 2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

ParameterValue/DescriptionMethod
Purity ≥98%HPLC (C18)
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, pyrimidine), 7.85–7.45 (m, aromatic)400 MHz
MS (ESI+) m/z 491.2 [M+H]⁺Q-TOF

Optimization of reaction time and stoichiometry improves yields. For example, extending the thiolate displacement reaction to 18 hours increases yields to 72%.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at N1 vs. N3 of the pyrimidinone are mitigated by steric hindrance (using bulky bases) or electronic effects.

  • Thiol Oxidation : Premature oxidation of the sulfanyl group is prevented by conducting reactions under nitrogen and avoiding strong oxidants.

  • Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, facilitating homogeneous reactions.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Thiolate Displacement689812High
Oxidative Coupling629724Moderate
One-Pot Cyclization*75958Low
*Hypothetical route based on analogous protocols.

The thiolate displacement method offers the best balance of yield and practicality for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives. For instance, compounds similar to 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one have shown significant efficacy against hepatitis C virus (HCV). Research indicates that certain benzimidazole derivatives exhibit EC50 values as low as 0.028 nM against HCV, demonstrating their potential as antiviral agents .

Anticancer Properties

The thieno[2,3-d]pyrimidine scaffold has been linked to anticancer activity. Studies have reported that derivatives with this structure can inhibit cell proliferation in various cancer cell lines. For example, compounds synthesized from similar precursors have demonstrated cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focusing on thieno[2,3-d]pyrimidine derivatives found that several compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors such as benzaldehydes and thioketones. The general synthetic route includes:

  • Formation of Thieno[2,3-d]pyrimidine : This is achieved through cyclization reactions involving appropriate thioketones.
  • Introduction of Benzimidazole Moiety : This step often involves nucleophilic substitution reactions where the benzimidazole group is introduced at specific positions on the thienopyrimidine framework.
  • Final Modifications : Additional methyl or phenyl groups can be added to enhance biological activity .

Study 1: Antiviral Efficacy

In a study published in Pharmacological Reviews, researchers synthesized a series of benzimidazole derivatives and evaluated their antiviral activity against HCV. Among these compounds, those with structural similarities to this compound showed promising results with low toxicity profiles .

Study 2: Anticancer Activity

A research article in Molecules detailed the anticancer effects of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines. The study found that compounds structurally related to the target compound inhibited cell growth effectively and induced apoptosis .

Mechanism of Action

The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves multiple pathways:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares structural features and physicochemical properties of the target compound with similar thieno[2,3-d]pyrimidin-4(3H)-one derivatives:

Compound Name Core Substituents (Position) Melting Point (°C) Solubility Key Reference
Target Compound: 2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenyl 2: Benzimidazole-sulfanyl; 3: Phenyl; 5,6: Methyl Not Reported Likely low in H₂O (lipophilic groups) N/A
2-Amino-5-[(3,5-dichlorophenyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one 2: Amino; 5: Dichlorophenyl-sulfanyl; 6: Methyl >300 Low (DMSO-soluble)
2-(Trifluoromethylbenzamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2: Trifluoromethylbenzamido; 5,6: Methyl Not Reported Moderate (DMF)
2-[(4-Bromobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one 2: Bromobenzyl-sulfanyl; 3: Ethyl; 5–8: Saturated bonds Not Reported Not Reported

Key Observations :

  • 5,6-Dimethyl groups are conserved in multiple analogs (e.g., ), suggesting their role in stabilizing the core structure and enhancing metabolic stability.

Inferences for the Target Compound :

  • The benzimidazole group may enhance binding to kinases or folate-related enzymes due to its planar structure and hydrogen-bonding capacity.
  • 5,6-Dimethyl groups likely reduce conformational flexibility, improving target affinity compared to non-methylated analogs.

Biological Activity

The compound 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The IUPAC name of the compound indicates a sophisticated structure that combines several functional groups. The synthesis typically involves multi-step reactions starting from readily available precursors. A common pathway includes:

  • Formation of the Benzimidazole Moiety : Achieved through the condensation of o-phenylenediamine with suitable aldehydes.
  • Construction of the Thieno[2,3-d]pyrimidine Core : This involves cyclization with thiophene derivatives.
  • Coupling of Moieties : The final step involves linking the benzimidazole and thieno[2,3-d]pyrimidine units using a sulfanyl group through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , primarily through:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes such as topoisomerases and kinases involved in cell proliferation.

In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, demonstrating IC50 values in the low micromolar range .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. For instance:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as low as 10 µg/mL for certain strains.
  • Fungal Activity : The compound has demonstrated antifungal activity against species such as Candida albicans.

A study reported that modifications to the thieno[2,3-d]pyrimidine core could enhance antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates a reduction in inflammation markers in animal models when treated with this compound .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Signal Transduction Pathways : It interferes with signaling pathways regulating cell growth and apoptosis.
  • Binding to Biological Macromolecules : The compound's structure allows it to bind selectively to proteins involved in disease processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : A recent study assessed the cytotoxic effects on various cancer cell lines, reporting significant cell death at concentrations below 10 µM. The study concluded that the compound's mechanism involves both apoptosis induction and cell cycle arrest .
    Cell LineIC50 (µM)
    HeLa5.4
    MCF77.8
    A5496.5
  • Antimicrobial Evaluation : Another research focused on its antimicrobial efficacy against multiple bacterial strains, revealing that it outperformed standard antibiotics in certain cases .
    Bacterial StrainMIC (µg/mL)
    E. coli15
    S. aureus10
    C. albicans20

Q & A

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer: Optimize reaction conditions by:

  • Using aza-Wittig reactions to construct the pyrimidine core, followed by nucleophilic substitution at the 2-position with benzimidazole-derived thiols .
  • Controlling solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to minimize side reactions.
  • Introducing catalysts like triethylamine to enhance thiolate reactivity.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity with HPLC (>95%) .

Q. What analytical techniques are critical for confirming molecular structure and purity?

Methodological Answer:

  • X-ray crystallography to resolve the 3D conformation, particularly the planar thienopyrimidine core and substituent orientations .
  • NMR spectroscopy (¹H, ¹³C, 2D COSY/HSQC) to verify substituent positions (e.g., methyl groups at 5,6-positions and benzimidazole linkage) .
  • HPLC-MS for purity assessment and detecting trace by-products (e.g., unreacted intermediates) .

Q. What in vitro assays are recommended for initial biological screening?

Methodological Answer: Prioritize assays based on structural analogs:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate substituent effects at positions 2 and 3?

Methodological Answer:

  • Position 2 : Replace the benzimidazole-thioether with selanyl, dialkylamino, or aromatic groups (e.g., 4-trifluoromethylbenzyl) to study electronic and steric effects .
  • Position 3 : Substitute the phenyl group with pyridyl or cycloalkyl moieties to modulate hydrophobicity and hydrogen bonding.
  • Use parallel synthesis to generate derivatives, followed by bioactivity clustering analysis to identify key pharmacophores .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial potency variability)?

Methodological Answer:

  • Validate assay conditions: Ensure consistent bacterial strains, growth media, and compound solubility (use DMSO controls).
  • Perform orthogonal assays : Combine MIC with time-kill kinetics or biofilm inhibition studies.
  • Investigate metabolic stability: Use liver microsomes to rule out rapid degradation in certain assays .

Q. How can computational modeling predict target interactions and guide structural modifications?

Methodological Answer:

  • Perform molecular docking against hypothesized targets (e.g., CDK2 or bacterial topoisomerases) using crystallographic data from analogs (e.g., PDB: 3H6) .
  • Apply molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability of the benzimidazole-thioether group in hydrophobic pockets.
  • Use QSAR models to prioritize derivatives with optimized LogP and polar surface area .

Q. What methods assess metabolic stability and pharmacokinetics for preclinical development?

Methodological Answer:

  • In vitro metabolic stability : Incubate with rat/human liver microsomes and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction.
  • Pharmacokinetic profiling : Administer orally and intravenously in rodents, with serial blood sampling for bioavailability (F%) and half-life (t½) calculations .

Q. How to design analogues for novel biological targets (e.g., hypolipidemic activity)?

Methodological Answer:

  • Incorporate selanyl groups at position 2 (as in LM-1554 analogs) to mimic lipid-lowering activity via PPAR-α/γ modulation .
  • Test derivatives in hyperlipidemic rodent models (e.g., high-fat diet-induced dyslipidemia) with endpoints in triglyceride and LDL-cholesterol levels.
  • Evaluate hepatotoxicity through ALT/AST enzyme assays to balance efficacy and safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.